cyanopeptolin 963A

描述

属性

分子式 |

C49H69N7O13 |

|---|---|

分子量 |

964.1 g/mol |

IUPAC 名称 |

(3S)-4-[[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-21-hydroxy-15-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-(hexanoylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C49H69N7O13/c1-8-9-11-16-38(58)50-35(26-40(60)61)44(63)54-42-29(6)69-49(68)41(28(4)5)53-45(64)36(25-30-14-12-10-13-15-30)55(7)48(67)37(23-27(2)3)56-39(59)22-21-33(47(56)66)51-43(62)34(52-46(42)65)24-31-17-19-32(57)20-18-31/h10,12-15,17-20,27-29,33-37,39,41-42,57,59H,8-9,11,16,21-26H2,1-7H3,(H,50,58)(H,51,62)(H,52,65)(H,53,64)(H,54,63)(H,60,61)/t29-,33+,34+,35+,36+,37+,39-,41+,42+/m1/s1 |

InChI 键 |

NGPDQWFWZNXVLZ-AYGLBTBXSA-N |

手性 SMILES |

CCCCCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)[C@@H](NC1=O)CC3=CC=C(C=C3)O)O)CC(C)C)C)CC4=CC=CC=C4)C(C)C)C |

规范 SMILES |

CCCCCC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CC3=CC=C(C=C3)O)O)CC(C)C)C)CC4=CC=CC=C4)C(C)C)C |

同义词 |

cyanopeptolin 963A |

产品来源 |

United States |

科学研究应用

Structural Characteristics

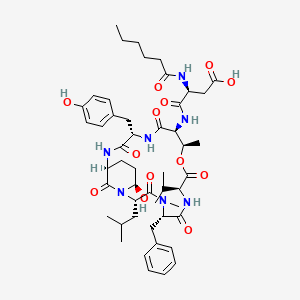

Cyanopeptolin 963A is characterized by its depsipeptide structure, which was elucidated through various analytical techniques including high-resolution electrospray ionization Fourier-transform ion cyclotron resonance mass spectrometry (ESI-FTICR-MS) and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The compound's molecular formula is . Notably, it differs from other cyanopeptolins by the presence of L-tyrosine in its amino acid sequence, which contributes to its unique biological activity .

Enzyme Inhibition

This compound has demonstrated significant inhibitory activity against chymotrypsin, with an IC50 value of 0.9 µM . This potency suggests its potential as a lead compound for developing therapeutic agents targeting diseases involving serine proteases. The compound's ability to inhibit other serine proteases such as trypsin and elastase has also been documented, reinforcing its relevance in pharmacological research .

Anticancer Properties

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has shown promising results against human cervical cancer (HeLa) cells, where certain analogs exhibited a concentration-dependent reduction in cell viability . Such findings position this compound as a candidate for further exploration in anticancer drug development.

Case Study: Enzyme Inhibition Assays

In a systematic evaluation of cyanopeptolins, including this compound, researchers conducted enzyme inhibition assays against several serine proteases. The results indicated that while this compound effectively inhibited chymotrypsin, it displayed varying degrees of activity against other enzymes. This highlights the specificity of this compound's action and its potential applications in treating conditions linked to dysregulated protease activity .

Case Study: Anticancer Activity

In a study assessing the cytotoxic effects of various cyanopeptolins on cancer cells, this compound was part of a broader investigation into the structure-activity relationship of these compounds. The study found that modifications in amino acid composition significantly influenced the anticancer efficacy. This compound's unique structure may enhance its interaction with cancer cell pathways, warranting further investigation into its mechanism of action .

Summary of Applications

| Application Area | Description |

|---|---|

| Enzyme Inhibition | Potent inhibitor of chymotrypsin; potential therapeutic applications in protease-related diseases. |

| Anticancer Activity | Demonstrated cytotoxic effects on HeLa cells; potential for development as an anticancer agent. |

| Pharmaceutical Research | Investigated for lead compounds targeting metabolic disorders and other diseases. |

准备方法

Axenic Culture Conditions

Cyanopeptolin 963A is synthesized by axenic strains of Microcystis PCC 7806, cultivated in BG-11 medium under controlled laboratory conditions. The strain is maintained in sterile liquid cultures at 25°C under a 16:8-hour light-dark cycle with illumination intensity of 20–40 μmol photons m⁻² s⁻¹. Axenicity is critical to avoid contamination by heterotrophic bacteria, which could alter secondary metabolite profiles. Cultures are typically grown to late-exponential phase (14–21 days) to maximize cyanopeptolin production, as peptide synthesis correlates with biomass density and nutrient availability.

Biomass Harvesting and Lyophilization

Cells are harvested via centrifugation at 4,660 × g for 10 minutes at 10°C. The pellet is lyophilized at −40°C under vacuum (−3 mbar) for 24 hours to preserve labile metabolites. Lyophilized biomass is stored at −20°C until extraction, with typical yields of 0.5–1.2 g dry weight per liter of culture.

Extraction and Preliminary Purification

Solvent Extraction

The lyophilized cells are homogenized in methanol:water (70:30 v/v) at a ratio of 5 μL solvent per mg dry biomass. The suspension is vortexed, sonicated for 10 minutes, and centrifuged (4,660 × g, 10 minutes) to separate solids. This extraction is repeated twice, and combined supernatants are concentrated under nitrogen gas at 40°C to reduce methanol content to <5%.

Solid-Phase Extraction (SPE) Cleanup

Crude extracts are diluted to 3 mL with nanopure water and loaded onto Oasis HLB cartridges (3 cc, 60 mg) preconditioned with methanol and water. Impurities are removed by washing with 9 mL water followed by 9 mL methanol:water (20:80 v/v). This compound is eluted with 9 mL methanol:water (85:15 v/v) at 1 mL/min, concentrated to 300 μL via vacuum evaporation, and reconstituted in 1 mL methanol:water (10:90 v/v). Recovery rates for cyanopeptides during SPE exceed 85%, as validated by spiked standards.

Chromatographic Purification

High-Performance Liquid Chromatography (HPLC)

Semi-purified extracts are separated using a C18 column (XBridgeTM, 3.5 μm, 2.1 × 50 mm) with a gradient of 0.1% formic acid in water (A) and methanol (B). The elution program increases solvent B from 10% to 100% over 27.5 minutes at 200 μL/min, with detection at 220 nm. This compound elutes at ~15–18 minutes under these conditions, identified by its [M+H]+ ion at m/z 963.5.

Preparative Isolation

For larger-scale isolation, fractions containing this compound are pooled and subjected to repeated semi-preparative HPLC (XBridge Prep C18, 5 μm, 10 × 250 mm) with isocratic elution (65% methanol). Final purity (>95%) is confirmed by LC-MS and NMR.

Structural Elucidation

High-Resolution Mass Spectrometry (HRMS)

ESI-FTICR-MS analysis confirms the molecular formula C₄₈H₇₀N₁₀O₁₂S, with an exact mass of 963.4901 [M+H]+ (calc. 963.4905). Key fragments include m/z 370 (Ahp–Leu–MePhe) and m/z 404 (Ahp–Phe–MePhe), indicative of the cyclic depsipeptide core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR (COSY, TOCSY, HSQC, HMBC) resolves the planar structure:

-

Amino acid sequence : Thr–Arg–Ahp–Phe–MeTyr–Val–Asp

-

Ester bond : Between Asp β-carboxyl and Thr hydroxyl

-

Methylation : N-methylation at tyrosine residue

The stereochemistry of Thr, Arg, and Val is confirmed as L-configuration by Marfey’s analysis, while MeTyr adopts the D-configuration.

Biosynthetic Considerations

This compound is synthesized via a nonribosomal peptide synthetase (NRPS) pathway, as evidenced by genomic analyses of Microcystis PCC 7806. Key features include:

-

Module organization : Seven NRPS modules incorporating Thr, Arg, Ahp, Phe, MeTyr, Val, and Asp

-

Methyltransferase domain : Responsible for N-methylation of tyrosine

-

Cyclization domain : Catalyzes ester bond formation between Asp and Thr

Comparative studies show that substituting Tyr for a basic amino acid (e.g., Lys) at position 3 abolishes chymotrypsin inhibition, highlighting the role of Tyr in target specificity.

Analytical Validation and Quality Control

Purity Assessment

Final isolates are analyzed by:

Stability Studies

This compound remains stable in methanol:water (10:90 v/v) at −20°C for 6 months, with <5% degradation. Lyophilized powder is stable for >1 year under argon at −80°C.

Comparative Analysis of Cyanopeptolin Variants

Challenges and Optimization Strategies

Yield Improvement

常见问题

Q. How can systematic reviews integrate disparate findings on this compound’s ecological and pharmacological roles?

- Methodological Answer : Use PRISMA guidelines to screen literature, categorizing studies by endpoints (e.g., LC₅₀, enzyme inhibition). Perform gap analysis to identify understudied areas (e.g., chronic toxicity). Use citation management tools (e.g., Zotero) to track sources and avoid selection bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。